An In-depth Technical Guide to 6-Epidoxycycline: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to 6-Epidoxycycline: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Epidoxycycline, a significant stereoisomer and impurity of the broad-spectrum antibiotic Doxycycline. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Identity and Structure
6-Epidoxycycline is the C6 epimer of Doxycycline, a semisynthetic tetracycline antibiotic.[1] Its stereochemical configuration at the 6th carbon atom differs from the active alpha-epimer, Doxycycline. While often considered an impurity in Doxycycline preparations, its characterization is crucial for quality control and understanding the degradation pathways of the parent drug.[2][3]
The chemical structure and identifiers of 6-Epidoxycycline are presented below:
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IUPAC Name : (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[4]
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Chemical Formula : C₂₂H₂₄N₂O₈[4]
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CAS Number : 3219-99-6[4]
Below is a 2D chemical structure diagram of 6-Epidoxycycline.
Caption: 2D Chemical Structure of 6-Epidoxycycline.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Epidoxycycline is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 444.4 g/mol | [4] |
| Monoisotopic Mass | 444.15326573 Da | [4] |
| Melting Point | >200°C (decomposition) | [5] |
| Boiling Point | 762.6±60.0 °C (Predicted) | [5] |
| Density | 1.63±0.1 g/cm³ (Predicted) | [5] |
| pKa | 4.50±1.00 (Predicted) | [5] |
| XLogP3 | -0.7 | [4] |
| Hydrogen Bond Donor Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 182 Ų | [4] |
| Solubility | Slightly soluble in Methanol | [5][6] |
| Appearance | Yellow to Dark Orange Solid | [5][7] |
| Stability | Hygroscopic, Light Sensitive, Temperature Sensitive | [5][7] |
Mechanism of Action and Biological Relevance
As an epimer of Doxycycline, 6-Epidoxycycline is expected to share a similar primary mechanism of action, which involves the inhibition of bacterial protein synthesis.[][9] This is achieved by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[][9]
While the antibacterial efficacy of 6-Epidoxycycline is generally considered to be lower than that of Doxycycline, its presence is a critical quality attribute in pharmaceutical formulations.[2][10] Beyond its antibacterial role, Doxycycline has been shown to possess anti-inflammatory and neuroprotective properties.[11][12] Studies have indicated that Doxycycline can modulate cellular signaling pathways, including:
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MAPK/ERK and NF-κB Pathways : Doxycycline has been found to up-regulate the expression of Interleukin-6 (IL-6) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in mouse thymic epithelial cells through the activation of the MAPK/ERK and NF-κB signaling pathways.[11]
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NGF Signaling Mimicry : Doxycycline can mimic Nerve Growth Factor (NGF) signaling in PC12 cells. It induces neurite outgrowth by activating the trkA receptor and its downstream signaling cascades, PI3K/Akt and MAPK/ERK.[12]
The following diagram illustrates the signaling pathways modulated by Doxycycline, which may have relevance for 6-Epidoxycycline.
Caption: Doxycycline-modulated signaling pathways.
Experimental Protocols
Synthesis and Purification
Purification of 6-Epidoxycycline from a mixture with Doxycycline can be achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).
Extraction and Analysis from Biological Matrices
The following protocol is adapted from a method for the determination of Doxycycline and its epimers in aquatic animal muscle tissue.[13]
Objective: To extract and quantify 6-Epidoxycycline from muscle tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection.
Materials:
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McIlvaine buffer (pH 4.0)
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Acetonitrile (acidified)
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Sodium sulfate (anhydrous)
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Sodium chloride
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C18-silica adsorbent
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Homogenizer
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Centrifuge
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UPLC system with UV detector
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BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
Procedure:
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Sample Preparation:
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Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.
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Add 5 mL of McIlvaine buffer (pH 4.0) and vortex for 30 seconds.
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-
Liquid-Liquid Partitioning:
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Add 4 g of sodium sulfate and 2 g of sodium chloride to the sample tube.
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Immediately add 10 mL of acidified acetonitrile.
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Vortex vigorously for 30 seconds to ensure thorough mixing and extraction.
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-
Centrifugation:
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Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the layers.
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-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer the upper acetonitrile layer to a new centrifuge tube containing 200 mg of C18-silica adsorbent.
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Vortex for 30 seconds to facilitate the removal of interfering substances.
-
Centrifuge again under the same conditions as step 3.
-
-
Final Extract Preparation:
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Carefully collect the supernatant (the purified extract).
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase for UPLC analysis.
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-
UPLC-UV Analysis:
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Inject the prepared sample into the UPLC system.
-
Perform chromatographic separation on a BEH C18 column.
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Detect and quantify 6-Epidoxycycline using a UV detector at an appropriate wavelength.
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Analytical Performance:
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Limits of Detection (LOD): < 25 µg/kg[13]
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Limits of Quantitation (LOQ): < 50 µg/kg[13]
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Recoveries: 62.3% to 89.0%[13]
The following diagram outlines the experimental workflow for the extraction and analysis of 6-Epidoxycycline.
Caption: Workflow for 6-Epidoxycycline analysis.
Conclusion
6-Epidoxycycline is a chemically significant epimer of Doxycycline. A thorough understanding of its chemical structure, properties, and analytical methods is imperative for professionals in drug development and quality control to ensure the safety and efficacy of Doxycycline-based pharmaceuticals. The methodologies and data presented in this guide provide a foundational resource for researchers working with this compound. Further investigation into the specific biological activities of purified 6-Epidoxycycline may reveal additional insights into its pharmacological profile.
References
- 1. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]
- 3. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]
- 4. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epi-Doxycycline | 3219-99-6 [chemicalbook.com]
- 6. 6-Epidoxycycline - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. 6-Epi Doxycycline | CymitQuimica [cymitquimica.com]
- 9. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Doxycycline up-regulates the expression of IL-6 and GM-CSF via MAPK/ERK and NF-κB pathways in mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antibiotic doxycycline mimics the NGF signaling in PC12 cells: A relevant mechanism for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
